2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine
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Description
“2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine” is a chemical compound with the molecular formula C8H9F2N3 . It is a versatile compound that has potential applications in various fields of scientific research.
Molecular Structure Analysis
The molecular structure of “2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine” consists of a pyrazine ring attached to an azetidine ring with a difluoromethyl group. The average mass of the molecule is 185.174 Da .
Scientific Research Applications
Antibacterial Activity
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine exhibits potent antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various bacterial strains. These derivatives may serve as potential leads for developing new antibiotics to combat drug-resistant bacteria .
Antifungal Properties
In addition to its antibacterial effects, this compound demonstrates antifungal activity. Investigations have revealed its effectiveness against fungal pathogens, making it a candidate for antifungal drug development. Further studies are needed to optimize its potency and safety .
Anti-Inflammatory Potential
The chemical framework of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine suggests anti-inflammatory properties. Researchers are exploring its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
Intermediates for Bioactive Compound Synthesis
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine serves as an intermediate in the synthesis of various bioactive compounds. By functionalizing its structure, scientists can create derivatives with specific pharmacological activities, such as anticancer agents or neuroprotective compounds .
Heterocyclic Ring Systems
The compound’s unique structure contributes to the synthesis of heterocyclic ring systems. Researchers have employed it in constructing 1,2,3-triazolo[1,5-a]pyrazines and related derivatives. These heterocycles find applications in medicinal chemistry and materials science .
Drug Delivery Systems
Due to its stability and reactivity, 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can be incorporated into drug delivery systems. Scientists are investigating its use as a building block for prodrugs or targeted drug carriers, enhancing drug solubility and bioavailability .
properties
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)6-4-13(5-6)7-3-11-1-2-12-7/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLOZLFOSZAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethyl)azetidin-1-yl]pyrazine |
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